3-Bromo-N,N-diethyl-2-fluorobenzamide
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Overview
Description
3-Bromo-N,N-diethyl-2-fluorobenzamide is an organic compound with the molecular formula C11H13BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, fluorine, and diethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-diethyl-2-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives, such as 3-bromo-2-fluorobenzoyl chloride.
Amidation Reaction: The benzoyl chloride derivative is reacted with diethylamine under controlled conditions to form the desired benzamide. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-diethyl-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
3-Bromo-N,N-diethyl-2-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diethyl-2-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of diethyl groups.
2-Bromo-N,N-diethyl-3-fluorobenzamide: Similar structure but with different substitution pattern on the benzene ring.
3-Bromo-N,N-diethylbenzamide: Lacks the fluorine substitution.
Uniqueness
3-Bromo-N,N-diethyl-2-fluorobenzamide is unique due to the specific combination of bromine, fluorine, and diethylamine substitutions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-N,N-diethyl-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)8-6-5-7-9(12)10(8)13/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAWNLUJMDUSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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